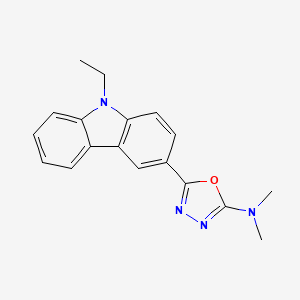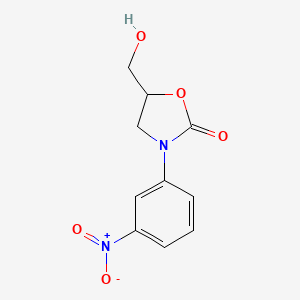
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone.
Reduction: Formation of 5-(Hydroxymethyl)-3-(3-aminophenyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
科学研究应用
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Uniqueness
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is unique due to its specific structural features, such as the hydroxymethyl and nitrophenyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxazolidinones.
属性
CAS 编号 |
64589-67-9 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.20 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-3-(3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c13-6-9-5-11(10(14)17-9)7-2-1-3-8(4-7)12(15)16/h1-4,9,13H,5-6H2 |
InChI 键 |
GBBIODRPZQHADX-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


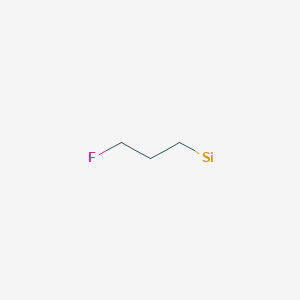
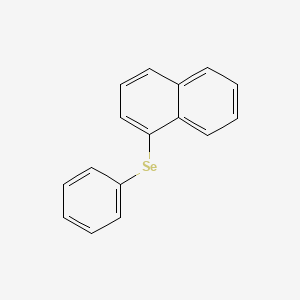
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)

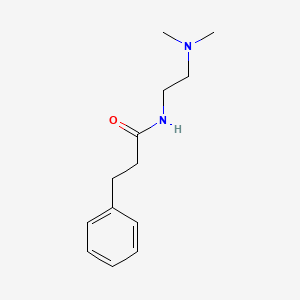
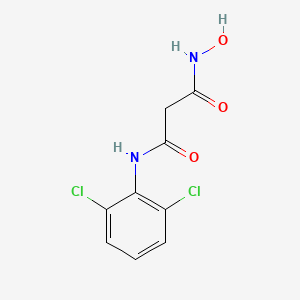


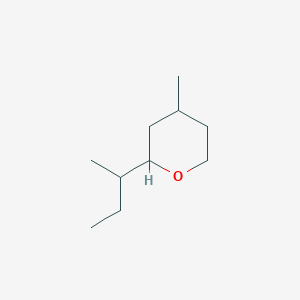
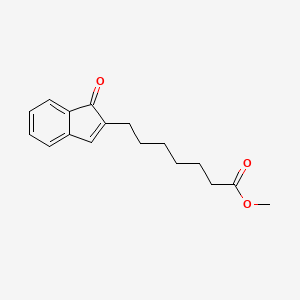
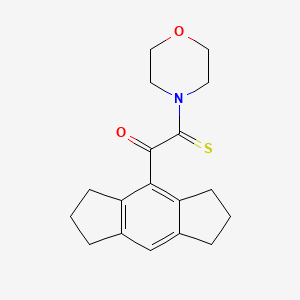
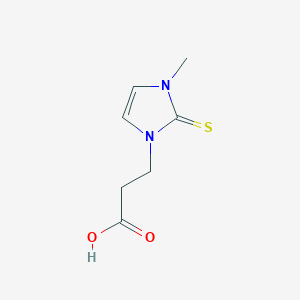
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
